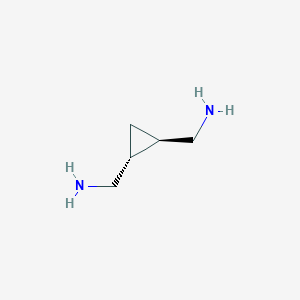

![molecular formula C19H19ClN2O2S2 B3014407 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide CAS No. 894007-24-0](/img/structure/B3014407.png)

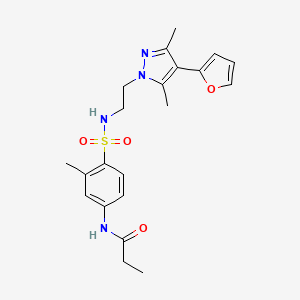

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

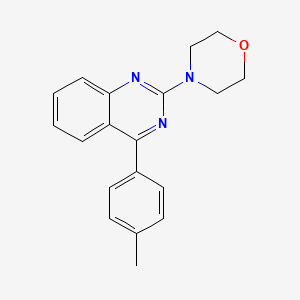

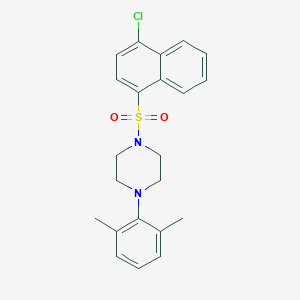

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry . The presence of a thiazole ring (a type of heterocycle) and a chlorophenyl group suggests that this compound might have biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques allow for the identification of the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the thiazole ring, and the chlorophenyl group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique

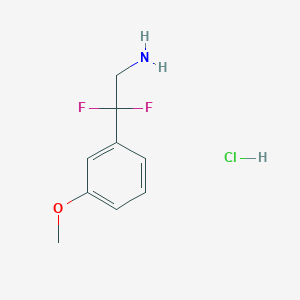

Antimicrobial Activity

Thiazole derivatives have been explored as potential antimicrobial agents. The compound’s structural features may contribute to inhibiting microbial growth, making it relevant for drug development in this field . Further studies could investigate its efficacy against specific pathogens.

Anticancer Properties

Thiazoles exhibit antitumor and cytotoxic activity. Researchers have synthesized derivatives with promising effects against cancer cells. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer cells . Investigating its mechanism of action and potential clinical applications is crucial.

Antiviral Potential

Given the compound’s thiazole scaffold, it’s worth exploring its antiviral properties. Thiazoles have shown anti-HIV activity, making this compound a candidate for further investigation . Assessing its efficacy against specific viral strains and understanding its mode of action could be valuable.

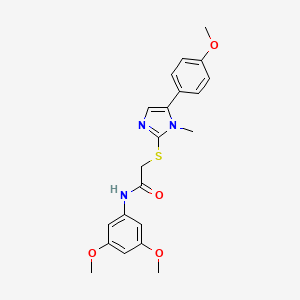

Anti-Inflammatory Effects

Thiazole derivatives have been associated with anti-inflammatory activity . Investigating whether our compound modulates inflammatory pathways or suppresses cytokine production could provide insights for therapeutic applications.

Neuroprotective Properties

Considering the compound’s structure, it might have neuroprotective effects. Thiazoles have been studied in this context, and our compound could be evaluated for its ability to protect neurons from damage or degeneration .

Antihypertensive Activity

Thiazoles have demonstrated antihypertensive effects . Exploring whether our compound affects blood pressure regulation or vascular function could be relevant.

Other Potential Applications

Thiazoles are versatile, and our compound may have additional unexplored applications. Investigate its interactions with specific receptors, enzymes, or cellular pathways to uncover novel uses.

- Thiazoles: having diverse biological activities (Shiv Jee Kashyap et al., 2012)

- Thiazole: A Versatile Standalone Scaffold in Medicinal Chemistry (Evren et al., 2019)

Safety and Hazards

Orientations Futures

Mécanisme D'action

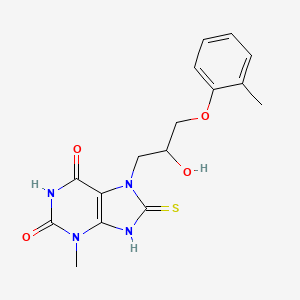

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, which share a similar structure with the compound , have been associated with a broad spectrum of biological activities .

Mode of Action

Similar compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme .

Biochemical Pathways

For instance, some compounds are involved in the serine-glycine one-carbon metabolism .

Pharmacokinetics

Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S2/c1-13-3-9-17(10-4-13)26(23,24)21-12-11-18-14(2)22-19(25-18)15-5-7-16(20)8-6-15/h3-10,21H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGYPJPBUWRZKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3014328.png)

![[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3014334.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)